molecular formula C21H18O4 B2570231 4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one CAS No. 859139-48-3

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one

Cat. No. B2570231
CAS RN: 859139-48-3
M. Wt: 334.371
InChI Key: ULCPLSZGTUKKJU-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits and other plants. Hesperetin has been the focus of scientific research due to its potential medicinal properties.

Scientific Research Applications

Antitumor and Antimicrobial Properties

Research has shown that certain benzofuran derivatives exhibit moderate antitumor and antimicrobial activities. For instance, compounds isolated from the mangrove endophytic fungus Nigrospora sp., including benzofuran derivatives, demonstrated these properties, highlighting their potential in developing new therapeutic agents (Xia et al., 2011).

Synthetic Applications

Benzofuran compounds are key intermediates in organic synthesis. Their applications include the selective formation of unsaturated esters and cascade reactions to α,ω-diesters catalyzed by palladium complexes, showcasing their versatility in chemical synthesis (Magro et al., 2010).

Antioxidant and Antimicrobial Activities

New classes of benzofuran derivatives have been synthesized, displaying significant antimicrobial and antioxidant activities. These findings suggest their utility in creating novel compounds with potential health benefits (Rangaswamy et al., 2017).

Anti-Tobacco Mosaic Virus Activity

A study on arylbenzofurans isolated from the fermentation products of an endophytic Phomopsis sp. revealed compounds with anti-tobacco mosaic virus activity. This suggests the potential application of benzofuran derivatives in agricultural pest control (Du et al., 2017).

Antitumor Agents Inhibiting Tubulin Polymerization

Dihydrobenzofuran lignans, a specific category of benzofuran derivatives, have been investigated for their potential as antitumor agents that inhibit tubulin polymerization. These compounds showed promising activity against leukemia and breast cancer cell lines, offering a novel approach to cancer therapy (Pieters et al., 1999).

properties

IUPAC Name

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-11-7-12(2)20-16(8-11)17(10-19(22)25-20)21-13(3)15-6-5-14(23-4)9-18(15)24-21/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCPLSZGTUKKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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